molecular formula C16H14N2O B2893495 4-(4-(Benzyloxy)phenyl)-1h-pyrazole CAS No. 1266690-18-9

4-(4-(Benzyloxy)phenyl)-1h-pyrazole

Cat. No.: B2893495
CAS No.: 1266690-18-9
M. Wt: 250.301
InChI Key: WEPICZVLHFRBBD-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-1H-pyrazole (CAS 1266690-18-9) is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.30 . This pyrazole derivative serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer therapeutics . Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex, biologically active molecules. For instance, it is a crucial precursor in the synthesis of pyrazole-linked chalcone conjugates that have been designed and evaluated as potent tubulin polymerization inhibitors . These conjugates target the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers . The benzyloxyphenyl moiety attached to the central pyrazole ring is a common feature in many investigated compounds, underscoring the importance of this building block . Beyond its application in tubulin inhibition, the pyrazole core is a significant structural component in several FDA-approved drugs, such as encorafenib and darolutamide, highlighting the general therapeutic relevance of this heterocycle in oncology . Researchers utilize this compound to explore new chemotherapeutic agents, study mechanisms of cell cycle disruption, and develop potential treatments for challenging conditions like hepatocellular carcinoma . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-4-13(5-3-1)12-19-16-8-6-14(7-9-16)15-10-17-18-11-15/h1-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPICZVLHFRBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone-Based Cyclocondensation

The reaction of α,β-ethylenic ketones (chalcones) with substituted hydrazines is a classical route to pyrazoles. For 4-(4-(benzyloxy)phenyl)-1H-pyrazole, 4-hydroxyacetophenone serves as the starting material. Benzylation of the hydroxyl group using benzyl chloride in alkaline conditions yields 4-benzyloxyacetophenone . Subsequent condensation with phenylhydrazine forms a hydrazone intermediate, which undergoes cyclization under acidic or thermal conditions to yield the pyrazole core.

Reaction Conditions :

  • Hydrazine Source : Phenylhydrazine (1.2 equiv)
  • Solvent : Ethanol (reflux, 6–8 hours)
  • Catalyst : Glacial acetic acid (0.3 mL per 10 mmol ketone)
  • Yield : 70–78%.

This method is limited by competing regioselectivity, often requiring chromatographic purification to isolate the 1H-pyrazole isomer.

Vilsmeier-Haack Formylation and Subsequent Functionalization

Formylation of Pyrazole Intermediates

The Vilsmeier-Haack reaction introduces a formyl group at the 4-position of the pyrazole ring. Starting from 3-(4-benzyloxyphenyl)-1-phenyl-1H-pyrazole , treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 70°C generates the 4-carbaldehyde derivative.

Procedure :

  • Dissolve 3-(4-benzyloxyphenyl)-1-phenyl-1H-pyrazole (10 mmol) in dry DMF (20 mL).
  • Add POCl₃ (1.5 equiv) dropwise at 0–5°C.
  • Heat at 70°C for 2 hours, then quench with ice-water.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.
  • Yield : 60–70%.

The aldehyde intermediate serves as a precursor for further functionalization via condensation or reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of aryl groups at the 4-position. A brominated pyrazole intermediate (e.g., 4-bromo-1-phenyl-1H-pyrazole ) reacts with 4-benzyloxyphenylboronic acid under Suzuki conditions.

Optimized Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
  • Base : Potassium phosphate (K₃PO₄, 3.0 equiv)
  • Solvent : 1,4-Dioxane (reflux, 12 hours)
  • Yield : 75–85%.

Advantages : High regioselectivity and compatibility with diverse boronic acids.

Lithiation-Electrophilic Quenching Strategies

Directed Lithiation

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-benzyloxyacetophenone and phenylhydrazine in 2-methoxyethanol undergoes microwave-assisted cyclization at 120°C for 15 minutes.

Conditions :

  • Power : 300 W
  • Solvent : 2-Methoxyethanol
  • Yield : 82–85%.

Comparative Analysis of Preparation Methods

Method Starting Material Catalyst/Reagent Time Yield (%) Advantages
Cyclocondensation 4-Benzyloxyacetophenone Glacial acetic acid 6–8 h 70–78 Simple setup
Vilsmeier-Haack 3-(4-Benzyloxyphenyl)pyrazole POCl₃/DMF 2 h 60–70 Direct formylation
Suzuki-Miyaura Coupling 4-Bromopyrazole Pd(PPh₃)₄ 12 h 75–85 High regioselectivity
Lithiation-Quenching 4-Bromo-3-benzyloxypyrazole n-BuLi/DMF 1 h 70 Versatile for electrophiles
Microwave-Assisted 4-Benzyloxyacetophenone None 15 min 82–85 Rapid synthesis

Industrial-Scale Considerations

Catalyst Recycling

Copper triflate and ionic liquids (e.g., [bmim]PF₆) demonstrate recyclability up to four cycles without significant activity loss, reducing costs for large-scale production.

Environmental Impact

Microwave and flow chemistry methods minimize solvent waste and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Vilsmeier-Haack Reaction

A significant method for synthesizing derivatives of this compound involves the Vilsmeier-Haack reaction, where the hydroxyl group is transformed into an aldehyde. This reaction utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled heating conditions. The resulting product can then undergo further functionalization reactions to yield various derivatives with enhanced biological activities .

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is another key reaction used in synthesizing substituted pyrazoles from aldehydes and ketones. In this case, equimolar quantities of the aldehyde derived from the Vilsmeier-Haack reaction and substituted acetophenones are reacted to yield pyrazole-chalcone conjugates .

Electrophilic Aromatic Substitution

The presence of the benzyloxy group significantly influences the electrophilic aromatic substitution reactions on the phenyl ring. The electron-donating nature of the benzyloxy group enhances the nucleophilicity of the aromatic system, allowing for easier substitution at various positions on the ring.

Halogenation

Halogenation reactions can occur at C-4 of the pyrazole ring under specific conditions. The introduction of halogens such as chlorine or bromine can be achieved using reagents like Br2 or Cl2 in non-polar solvents, often yielding mono- or di-substituted products depending on reaction conditions .

Nitration

Nitration typically occurs at C-4 as well, facilitated by reagents such as nitric acid in sulfuric acid medium. The presence of electron-donating groups can enhance nitration efficiency by stabilizing the positive charge on the intermediate formed during electrophilic attack .

Reduction Reactions

The reduction of 4-(4-(benzyloxy)phenyl)-1H-pyrazole can be performed using sodium borohydride or lithium aluminum hydride to yield corresponding pyrazolines. These intermediates can further undergo dehydration to regenerate pyrazole derivatives or be functionalized to introduce additional substituents .

Data Tables

Scientific Research Applications

4-(4-(Benzyloxy)phenyl)-1h-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)phenyl)-1h-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy group enhances its binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Anti-inflammatory Activity

  • This compound derivatives : Compound 3c (urea-linked analog) demonstrated superior anti-inflammatory activity with reduced gastrointestinal toxicity compared to standard drugs. This is attributed to the urea group’s ability to form hydrogen bonds with target proteins (e.g., p38αMAPK) .
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) : Exhibited moderate anti-inflammatory activity but was outperformed by its antioxidant effects .

Antioxidant Activity

  • 4c and 4e (1-Benzoyl derivatives): Showed near-standard antioxidant activity in radical scavenging assays. The aldehyde group at the pyrazole 4-position likely stabilizes free radicals via resonance .

Anticancer Activity

  • 5o: The most potent derivative in this class, with IC₅₀ values <3 µM against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Its conjugated enone system facilitates binding to the colchicine site of tubulin, disrupting microtubule assembly .

Toxicity and Bioavailability

  • 3c : Demonstrated low ulcerogenic liability and lipid peroxidation, making it a safer anti-inflammatory candidate .
  • 5o: In silico studies predicted favorable drug-likeness (cLogP = 3.2, MW = 468.5 g/mol) and low mutagenic/carcinogenic risks .

Biological Activity

4-(4-(Benzyloxy)phenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, including its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N2_2O
  • Molecular Weight : 256.31 g/mol

The compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole moiety. This unique structure contributes to its biological activity.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer potential of this compound. For instance, a recent study evaluated its efficacy against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity with IC50_{50} values as follows:

Cell LineIC50_{50} (µM)
MCF-75.55
SiHa1.82
PC-32.86

These values indicate that this compound is more effective than the reference drug doxorubicin in inhibiting cancer cell proliferation .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes its inhibitory effects compared to standard drugs:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61–8576–93
Dexamethasone7686

These results suggest that the compound has a promising profile for treating inflammatory conditions .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations of 40 µg/mL. The results are summarized in the following table:

Bacterial StrainInhibition (%)
Bacillus subtilis80
Escherichia coli75
Staphylococcus aureus85

This antimicrobial activity indicates its potential use in treating infections .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted by researchers aimed to evaluate the cytotoxic effects of various pyrazole derivatives, including this compound. The findings indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested, confirming its potential as a lead compound in anti-cancer drug development .

Case Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on inflammatory diseases, researchers assessed the ability of this pyrazole derivative to inhibit cytokine production in activated macrophages. The results showed a marked reduction in TNF-α and IL-6 levels, supporting its role as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for 4-(4-(Benzyloxy)phenyl)-1H-pyrazole, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors . A validated method includes:

  • Step 1 : Reacting 4-(benzyloxy)acetophenone with hydrazine hydrate in ethanol under acidic catalysis (e.g., HCl or acetic acid) .
  • Step 2 : Heating the mixture under reflux (70–80°C) for 6–12 hours, followed by cooling and filtration.
  • Optimization : Adjusting the molar ratio of hydrazine to ketone (1:1.2) and using anhydrous solvents improves yield (reported ~65–75%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : Use deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.2–8.1 ppm for benzyloxy and pyrazole protons) and confirm substitution patterns .
  • X-ray crystallography : Employ SHELXL for structure refinement. For high-resolution data (≤1.0 Å), use Mo-Kα radiation and resolve twinning with the HKLF5 format in SHELX .
  • Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 279.1 (calculated: 279.13) .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to optimize geometry and compute electrostatic potential maps, highlighting nucleophilic/electrophilic sites on the pyrazole ring .
  • Docking studies : Dock the compound into target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Parameterize the ligand with PubChem-derived 3D conformers (CID: see ) and analyze binding affinity (ΔG ≤ −7.0 kcal/mol suggests strong interaction) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Replicate assays under identical conditions (e.g., cell line, IC₅₀ protocols) to isolate variables.
  • Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water 60:40) before testing .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or chloromethyl substitutions) to identify SAR trends .

Advanced: How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structure determination?

  • Data collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution.
  • Twinning : Apply the TWINABS tool in SHELX to deconvolute overlapping reflections. For low-resolution data (>1.5 Å), use isotropic refinement and restrain bond lengths/angles .

Methodological: What analytical techniques are optimal for distinguishing regioisomers or byproducts in the synthesis?

  • HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile) to separate regioisomers based on retention time and UV spectra (λ = 254 nm) .
  • 2D NMR (HSQC/HMBC) : Resolve ambiguities in substitution patterns by correlating pyrazole protons with adjacent carbons .

Methodological: How can reaction byproducts (e.g., dimerization products) be minimized during synthesis?

  • Temperature control : Maintain reflux temperatures <85°C to prevent thermal decomposition.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) instead of Brønsted acids to reduce side reactions .
  • Workup : Use flash chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the target compound from dimers .

Methodological: What protocols ensure compound stability during long-term storage for biological assays?

  • Storage : Keep in amber vials under argon at −20°C to prevent oxidation.
  • Stability testing : Monitor degradation via monthly HPLC analysis. For aqueous solutions, use lyophilization and reconstitute in DMSO immediately before use .

Advanced: How do steric and electronic effects of the benzyloxy group influence intermolecular interactions in crystal packing?

  • X-ray analysis : The benzyloxy group’s para-substitution creates C–H···π interactions between aromatic rings, stabilizing the lattice. Compare packing motifs in SHELX-refined structures with/without bulky substituents .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% van der Waals, 8% hydrogen bonding) using CrystalExplorer .

Advanced: What mechanistic insights can kinetic studies provide for reactions involving this compound?

  • Pseudo-first-order kinetics : Monitor hydrazine consumption via UV-Vis (λ = 300 nm) to derive rate constants.
  • Arrhenius plots : Calculate activation energy (Eₐ) for cyclocondensation (typical range: 50–70 kJ/mol) .

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